1,1-Bis[(trifluoromethyl)sulfanyl]butane
Description
1,1-Bis[(trifluoromethyl)sulfanyl]butane is a fluorinated organosulfur compound with the molecular formula C₄H₆F₆S₂ (derived from butane substituted with two trifluoromethylsulfanyl groups at the first carbon). This compound features a butane backbone modified by highly electronegative trifluoromethyl (-CF₃) groups attached via sulfur atoms.
Properties
CAS No. |
825628-51-1 |
|---|---|
Molecular Formula |
C6H8F6S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,1-bis(trifluoromethylsulfanyl)butane |
InChI |
InChI=1S/C6H8F6S2/c1-2-3-4(13-5(7,8)9)14-6(10,11)12/h4H,2-3H2,1H3 |
InChI Key |
KCIROMIMVMKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(trifluoromethyl)sulfanyl]butane typically involves the reaction of butane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylsulfonyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 1,1-Bis[(trifluoromethyl)sulfanyl]butane often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[(trifluoromethyl)sulfanyl]butane undergoes various chemical reactions, including:
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
1,1-Bis[(trifluoromethyl)sulfanyl]butane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Bis[(trifluoromethyl)sulfanyl]butane involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, van der Waals interactions, and electrostatic interactions, which contribute to the compound’s stability and reactivity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1,1-Bis[(trifluoromethyl)sulfanyl]butane with analogous sulfur-containing alkanes, focusing on molecular structure, physicochemical properties, and reactivity.
Key Differences:
Substituent Effects :
- Trifluoromethyl (-CF₃) : Compounds like 1,1-Bis[(trifluoromethyl)sulfanyl]butane and bis(trifluoromethyl) sulfide exhibit strong electron-withdrawing effects, reducing nucleophilic reactivity and enhancing thermal stability compared to chlorinated analogs .
- Chlorinated Groups : 1,4-Bis[(2-chloroethyl)sulfanyl]butane is more reactive due to the presence of labile C-Cl bonds, enabling applications in crosslinking or polymer chemistry .
Backbone Length and Functional Groups :
- Shorter backbones (e.g., bis(trifluoromethyl) sulfide) increase volatility, while longer chains (e.g., butane derivatives) may enhance film-forming properties in materials .
- Sulfonamide groups (e.g., perfluorobutane sulfonamide) introduce polarity and hydrogen-bonding capacity, broadening applications in pharmaceuticals or surfactants .
Stability and Toxicity :
- Fluorinated compounds generally exhibit lower acute toxicity compared to chlorinated analogs due to inert C-F bonds. For example, 1,4-bis[(2-chloroethyl)sulfanyl]butane may require stricter handling protocols (gloves, ventilation) similar to those outlined in .
- Bis(trifluoromethyl) sulfide’s high vapor pressure suggests flammability risks, whereas the butane derivative’s longer chain may reduce volatility .
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